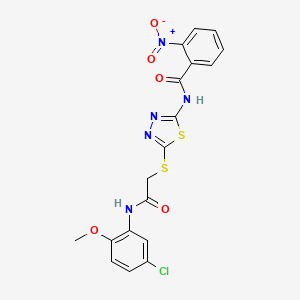

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Description

N-(5-((2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl group, which is further connected to a 5-chloro-2-methoxyaniline moiety. This compound belongs to a class of thiadiazole derivatives widely studied for their anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O5S2/c1-29-14-7-6-10(19)8-12(14)20-15(25)9-30-18-23-22-17(31-18)21-16(26)11-4-2-3-5-13(11)24(27)28/h2-8H,9H2,1H3,(H,20,25)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMHJLQCORUHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

Attachment of the Nitrobenzamide Group: The nitrobenzamide moiety is introduced through a nucleophilic substitution reaction, where the amine group of the thiadiazole reacts with 2-nitrobenzoyl chloride.

Introduction of the Chloro-Methoxyphenyl Group: The final step involves the coupling of the intermediate with 5-chloro-2-methoxyphenyl isocyanate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH), various nucleophiles.

Major Products

Reduction: Conversion of the nitro group to an amine.

Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrobenzamide group could be involved in redox reactions, while the thiadiazole ring might interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiadiazole Derivatives

Key Observations :

- Electron-Withdrawing Groups : The target’s 2-nitrobenzamide group may enhance π-π stacking and hydrogen bonding compared to methoxy or chloro substituents in compounds like 5e or 4g .

- Thermal Stability : High melting points in analogs with rigid substituents (e.g., 4g at 263–265°C) suggest the target may exhibit similar stability due to its nitro and thiadiazole groups .

Biological Activity

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a compound of interest due to its potential biological activities. The structural components of this compound suggest a variety of pharmacological properties, particularly in antimicrobial and anticancer domains. This article reviews the biological activities associated with this compound, supported by recent research findings, case studies, and relevant data tables.

Structural Overview

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 5-chloro-2-methoxyphenyl amine and nitrobenzamide moieties further enhances its potential therapeutic applications. The general structure can be broken down as follows:

- Thiadiazole moiety : Known for antimicrobial and anticancer properties.

- Chloro and methoxy substitutions : These groups can influence the compound's lipophilicity and biological activity.

- Nitro group : Often associated with increased biological activity, particularly in anticancer agents.

Antimicrobial Activity

Numerous studies have indicated that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance:

-

Antibacterial Activity : Thiadiazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .

Compound MIC (µg/mL) Target Organism 11c 32.6 Bacillus subtilis 11e 62.5 Escherichia coli - Antifungal Activity : Some compounds in the thiadiazole class have displayed antifungal properties against strains such as Candida albicans and Aspergillus niger, with varying degrees of effectiveness .

Anticancer Activity

Research has highlighted the cytostatic effects of thiadiazole derivatives, including potential applications in cancer therapy:

-

Cell Line Studies : In vitro studies have shown that compounds containing the thiadiazole ring can inhibit cell proliferation in various cancer cell lines .

- For example, compounds with similar structures have been reported to induce apoptosis in breast cancer cells.

- Mechanism of Action : The proposed mechanisms include the induction of oxidative stress and disruption of cellular signaling pathways involved in proliferation and survival .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

- Study on Antimicrobial Properties : A comprehensive study evaluated a series of 1,3,4-thiadiazole derivatives against multiple bacterial strains, revealing that specific substitutions significantly enhanced antibacterial activity .

- Evaluation of Anticancer Effects : Another study focused on the anticancer potential of a related compound, demonstrating significant tumor growth inhibition in animal models when treated with thiadiazole derivatives .

Q & A

Q. Key Characterization :

- Purity : TLC (chloroform:acetone, 3:1) .

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ ~10.2 ppm for amide NH), IR (C=O stretch at ~1670 cm⁻¹), and mass spectrometry (e.g., [M+H]+ ion) .

Advanced: How can reaction conditions be optimized to improve yields of the thiadiazole intermediate?

Methodological Answer:

Critical variables include:

- Reagent Ratios : Excess POCl₃ (≥15 mL per 0.05 mol substrate) enhances cyclization efficiency .

- Temperature and Time : Refluxing at 80–90°C for 4–6 hours maximizes intermediate formation while minimizing side products (e.g., hydrolysis) .

- Acid Catalysis : Concentrated H₂SO₄ in later stages improves cyclization kinetics, as seen in analogous thiadiazole syntheses (yield: 97.4% in sulfuric acid vs. 76% in ethanol) .

Q. Data Contradiction :

- reports 76% yields using ethanol, while achieves >95% with H₂SO₄. This discrepancy highlights the need for acid-catalyzed pathways to stabilize reactive intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify key protons (e.g., NH at δ 10.2–10.7 ppm, aromatic protons at δ 7.5–8.5 ppm) and carbons (amide C=O at ~170 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ for C₁₇H₁₃ClN₄O₄S: calc. 428.03, observed 428.1) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

- Co-Crystallization : Co-crystals of intermediates (e.g., N-{2,2,2-trichloroethyl}acetamide derivatives) help stabilize reactive species for diffraction studies .

- Hydrogen Bond Analysis : Intermolecular N–H⋯N and C–H⋯O bonds (e.g., bond lengths ~2.8–3.0 Å) clarify packing arrangements and electronic effects .

- Challenges : Isolation of pure intermediates often fails due to rapid cyclization; sulfuric acid quenching improves crystal stability .

Basic: What in vitro assays are used to evaluate its cytotoxic activity?

Methodological Answer:

- Cell Lines : Use MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ determination via MTT assay .

- Controls : Compare to cisplatin or doxorubicin. For example, IC₅₀ values <10 µM indicate potent activity .

- Protocol : Incubate cells with 0.1–100 µM compound for 48–72 hours; measure absorbance at 570 nm .

Advanced: How to address contradictory cytotoxicity data across studies?

Methodological Answer:

- Variable Substituents : Substituents on the benzamide ring (e.g., nitro vs. methoxy) alter electron-withdrawing/donating effects, impacting DNA intercalation .

- Assay Conditions : Discrepancies in serum concentration (e.g., 5% vs. 10% FBS) or incubation time affect compound stability .

- Statistical Validation : Use ANOVA with post-hoc tests (p<0.05) to confirm significance across replicates .

Basic: What computational methods predict binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase). Key residues (e.g., Arg114, Tyr255) form hydrogen bonds with the nitro group .

- Scoring Functions : Dock the compound into protein PDB 1XGA; binding energy ≤-8.0 kcal/mol suggests high affinity .

Advanced: How to reconcile docking predictions with experimental IC₅₀ discrepancies?

Methodological Answer:

- Solvent Effects : Docking often neglects solvation; MD simulations (e.g., GROMACS) improve accuracy by modeling aqueous environments .

- Protein Flexibility : Rigid vs. flexible docking (e.g., induced-fit in Schrödinger) accounts for conformational changes upon ligand binding .

Basic: What substituents enhance the compound’s bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups : Nitro (NO₂) at position 2 of benzamide increases cytotoxicity by enhancing DNA crosslinking .

- Thioether Linkers : The –S– bridge between thiadiazole and acetamide improves membrane permeability .

Advanced: Why do some derivatives with bulkier substituents show reduced activity despite favorable LogP?

Methodological Answer:

- Steric Hindrance : Bulky groups (e.g., tert-butyl) disrupt planar conformation, reducing intercalation into DNA .

- Electrostatic Mismatch : Despite lipophilicity, improper dipole alignment with target binding pockets decreases affinity .

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hours; monitor degradation via HPLC .

- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min) shows decomposition >200°C .

Advanced: What mechanistic insights explain acid-catalyzed degradation?

Methodological Answer:

- Protonation Sites : Sulfuric acid protonates the thiadiazole N-atom, triggering ring-opening via cleavage of C–S bonds .

- Degradation Products : LC-MS identifies fragments like 5-chloro-2-methoxyaniline (m/z 157.02) .

Basic: How to validate analytical methods for quantifying this compound?

Methodological Answer:

- HPLC Validation :

- Linearity : R² ≥0.999 for 1–100 µg/mL .

- LOQ/LOD : Signal-to-noise ratios of 10:1 and 3:1, respectively .

- Inter-Day Precision : ≤2% RSD across three days .

Advanced: What strategies improve resolution in chromatographic separation of novel derivatives?

Methodological Answer:

- Column Chemistry : Use C18 columns with 3 µm particles and 0.1% formic acid in mobile phase .

- Gradient Elution : 10–90% acetonitrile in 20 minutes resolves polar nitro and non-polar aryl groups .

Basic: What safety protocols are required for handling hazardous reagents in its synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.